1H-1,2,4-Triazole-3-acetic acid, 5-(1-aminoethyl)-
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Overview
Description
1H-1,2,4-Triazole-3-acetic acid, 5-(1-aminoethyl)- is a chemical compound that belongs to the class of triazole derivatives. This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1H-1,2,4-Triazole-3-acetic acid, 5-(1-aminoethyl)- can be synthesized through various methods. One common approach involves the reaction of hydrazine hydrate with ethyl acetoacetate to form 3-amino-1,2,4-triazole. This intermediate is then reacted with bromoacetic acid under basic conditions to yield the desired compound . Another method involves the cyclization of N-guanidinosuccinimide with amines under microwave irradiation .
Industrial Production Methods
Industrial production of 1H-1,2,4-Triazole-3-acetic acid, 5-(1-aminoethyl)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1H-1,2,4-Triazole-3-acetic acid, 5-(1-aminoethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminoethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1H-1,2,4-Triazole-3-acetic acid, 5-(1-aminoethyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole-3-acetic acid, 5-(1-aminoethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating biochemical processes. This interaction can lead to various therapeutic effects, such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole-3-acetic acid, 5-amino-, hydrochloride (11): Similar structure but different functional groups.
1H-1,2,4-Triazole: Basic triazole structure without additional functional groups.
Uniqueness
1H-1,2,4-Triazole-3-acetic acid, 5-(1-aminoethyl)- is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its aminoethyl group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-[3-(1-aminoethyl)-1H-1,2,4-triazol-5-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-3(7)6-8-4(9-10-6)2-5(11)12/h3H,2,7H2,1H3,(H,11,12)(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWFEFUSFJUUIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNC(=N1)CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660451 |
Source
|
Record name | [3-(1-Aminoethyl)-1H-1,2,4-triazol-5-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50660451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951625-86-8 |
Source
|
Record name | 5-(1-Aminoethyl)-1H-1,2,4-triazole-3-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951625-86-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-(1-Aminoethyl)-1H-1,2,4-triazol-5-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50660451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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